ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534648
InChI: InChI=1S/C16H15ClF3NO3/c1-2-24-14(22)21-13-6-5-11(17)9-12(13)15(23,16(18,19)20)8-7-10-3-4-10/h5-6,9-10,23H,2-4H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C16H15ClF3NO3
Molecular Weight: 361.74 g/mol

ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate

CAS No.:

Cat. No.: VC16534648

Molecular Formula: C16H15ClF3NO3

Molecular Weight: 361.74 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate -

Specification

Molecular Formula C16H15ClF3NO3
Molecular Weight 361.74 g/mol
IUPAC Name ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate
Standard InChI InChI=1S/C16H15ClF3NO3/c1-2-24-14(22)21-13-6-5-11(17)9-12(13)15(23,16(18,19)20)8-7-10-3-4-10/h5-6,9-10,23H,2-4H2,1H3,(H,21,22)
Standard InChI Key BZIKLWWRUOKZMC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature

Per IUPAC conventions, the compound is designated as:
ethyl (S)-(4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate . Alternative identifiers include:

  • CAS Registry Number: 211563-41-6

  • UNII: MCK9QPK7LI

  • PubChem CID: 71587639

Synthesis and Manufacturing

Synthetic Pathways

As an efavirenz impurity, this carbamate derivative typically forms during the final stages of efavirenz synthesis via:

  • Alkylation Side Reactions: Competing nucleophilic attacks during the coupling of the cyclopropylacetylene intermediate to the chlorophenyl carbamate precursor .

  • Ethanolysis of Reactive Intermediates: Transesterification or alcoholysis of labile intermediates in the presence of ethanol, leading to ethyl carbamate formation instead of the desired methyl carbamate in efavirenz .

A simplified reaction scheme is:

Chlorophenyl isocyanate+(S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl intermediateEtOHEthyl carbamate derivative\text{Chlorophenyl isocyanate} + \text{(S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl intermediate} \xrightarrow{\text{EtOH}} \text{Ethyl carbamate derivative}

Side product formation is minimized by controlling reaction stoichiometry, temperature (typically 0–5°C), and solvent polarity .

Purification Challenges

The compound’s structural similarity to efavirenz complicates separation. Industrial processes employ:

  • Preparative HPLC: Using C18 columns with acetonitrile/water mobile phases (70:30 v/v) .

  • Crystallization Techniques: Differential solubility in methanol/water mixtures at 2–8°C .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight361.75 g/mol
AppearanceWhite crystalline solid
Solubility12 mg/mL in methanol; <1 mg/mL in H₂O
Storage Conditions2–8°C in amber glass under N₂
Melting Point98–102°C (dec.)

Key stability considerations:

  • Hydrolytic Sensitivity: The carbamate ester undergoes slow hydrolysis in aqueous media (t₁/₂ ≈ 14 days at pH 7.4, 25°C) .

  • Photolability: Degrades under UV light (λ = 254 nm), necessitating light-protected storage .

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 7.28 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.16 (d, J = 2.4 Hz, 1H, ArH), 4.92 (s, 1H, OH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.21 (s, 1H, C≡CCH), 1.32 (t, J = 7.1 Hz, 3H, CH₃), 1.12–1.08 (m, 4H, cyclopropyl) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.2 (C=O), 138.7 (q, J = 32.5 Hz, CF₃), 124.1 (C≡C), 122.8 (CCl), 85.4 (C≡C), 62.1 (OCH₂), 14.3 (CH₃), 10.1–9.8 (cyclopropyl) .

Mass Spectrometry

  • HRMS (ESI+): m/z 362.0924 [M+H]⁺ (calc. 362.0928 for C₁₆H₁₆ClF₃NO₃) .

  • Fragmentation pattern dominated by loss of ethanol (46 Da) from the carbamate group .

Pharmacological and Toxicological Profile

Biological Activity

While the parent drug efavirenz inhibits HIV-1 reverse transcriptase (IC₅₀ = 2.9 nM), this carbamate derivative exhibits:

  • Reduced Antiviral Potency: EC₅₀ > 10 μM in MT-4 cell assays .

  • CYP3A4 Induction: 23% of rifampicin’s effect at 10 μM, suggesting moderate enzyme-inducing potential .

Toxicological Data

  • Acute Toxicity: LD₅₀ > 2000 mg/kg (oral, rat) .

  • Genotoxicity: Negative in Ames test (up to 500 μg/plate) .

Regulatory and Quality Control Considerations

Pharmacopeial Standards

  • USP Acceptance Criteria: ≤0.15% in efavirenz drug substance .

  • ICH Guidelines: Classified as a Process-Related Impurity (ICH Q3A) .

Analytical Methods for Quantification

MethodConditionsLOD/LOQ
HPLC-UVC18 column, 65:35 MeCN/H₂O, 254 nm0.05%/0.15%
UPLC-MS/MSESI+, MRM 362→246, 2.1 × 50 mm BEH C180.01 μg/mL

Applications and Future Perspectives

Current Uses

  • Pharmaceutical Reference Standard: For HPLC calibration in efavirenz QC labs .

  • Metabolic Pathway Studies: Tracing ethoxycarbamate formation in hepatic microsomal assays .

Research Opportunities

  • Green Synthesis Optimization: Catalytic methods to minimize impurity generation.

  • Stability-Indicating Methods: Development of real-time degradation monitoring assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator